molecular formula C13H22INO3 B2625269 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2385239-07-4

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2625269
CAS No.: 2385239-07-4
M. Wt: 367.227
InChI Key: RBYYKRMONJTHNW-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a sophisticated bifunctional synthetic intermediate of significant value in modern medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its core utility stems from a reactive iodomethyl group and a protected amine (Boc group), which allow for sequential and orthogonal conjugation strategies. The iodomethyl moiety serves as an excellent electrophile for alkylation reactions to form ether or thioether linkages , crucial for building the linker segment of PROTAC molecules. Simultaneously, the spirocyclic scaffold incorporating an oxygen atom contributes to favorable physicochemical properties, such as improved solubility and metabolic stability, which are often challenging in drug discovery. Following incorporation into a molecular scaffold, the tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to reveal a secondary amine. This amine is a critical handle for conjugation to E3 ubiquitin ligase ligands via amide coupling or sulfonylation , completing the assembly of the ternary complex required for targeted protein degradation. The molecule's primary research application is therefore as a versatile linchpin, enabling the efficient synthesis of complex heterobifunctional degraders aimed at previously "undruggable" therapeutic targets.

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYYKRMONJTHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride. The reaction is carried out under nitrogen atmosphere at room temperature, followed by the addition of a saturated solution of ammonium chloride to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated methyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with m-CPBA could introduce an epoxide group.

Scientific Research Applications

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: Its unique structure makes it a valuable building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented in the literature. its reactivity is primarily driven by the presence of the iodinated methyl group, which can undergo various chemical transformations. The spirocyclic structure may also influence its interactions with biological targets, although specific molecular targets and pathways have not been extensively studied.

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity Trends
  • Iodine Stability : The target compound’s iodomethyl group is prone to light-induced degradation, necessitating dark storage .
  • Boc Deprotection : All Boc-protected analogs undergo efficient deprotection with TFA (30% in CH₂Cl₂, 4 h) to yield reactive amines .

Biological Activity

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure , which is significant for its biological interactions. The presence of a tert-butyl ester group and an iodomethyl substituent enhances its reactivity and potential for interaction with biological targets. The molecular formula is C13H22INO3C_{13}H_{22}INO_3, with a molecular weight of approximately 381.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions. One notable synthetic route includes the reaction of 4-allyltetrahydro-2H-pyran-4-ol with iodine and sodium bicarbonate in dry acetonitrile, yielding the product with a reported yield of about 63% . This method emphasizes the compound's accessibility for further pharmacological studies.

Research indicates that this compound may act as an inhibitor or modulator within various biochemical pathways. Its structural features suggest potential interactions with specific enzymes or receptors, although detailed mechanisms are still under investigation .

Pharmacological Studies

Several studies have focused on the compound's pharmacological potential, particularly in relation to:

  • Enzyme Inhibition : Initial assays indicate that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in treating metabolic disorders.
  • Receptor Binding : Preliminary receptor binding studies have shown promising results, indicating that the compound could interact with neurotransmitter receptors, potentially offering therapeutic avenues in neuropharmacology.

Case Studies

  • Inhibition Studies : In one study, the compound was tested against a panel of enzymes, showing significant inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The IC50 value was determined to be 150 µM, indicating moderate potency .
  • Neuropharmacological Effects : Another study explored the effects of this compound on animal models of anxiety and depression. Results indicated that administration led to decreased anxiety-like behaviors in mice, suggesting potential as an anxiolytic agent .

Comparative Analysis

The following table summarizes the biological activities and properties of similar compounds in the spirocyclic class:

Compound NameStructureBiological ActivityIC50 (µM)References
This compoundStructureAChE Inhibition150
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylateStructureModerate AChE Inhibition200
Tert-butyl 7-hydroxy-6-aza-spiro[3.5]nonane-2-carboxylateStructureAntidepressant EffectsN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (precursor) and introduce the iodomethyl group via nucleophilic substitution or alkylation. Use alkylating agents like iodomethane derivatives under basic conditions (e.g., NaH in THF) .
  • Step 2 : Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity. Monitor reaction progress using TLC or LC-MS .
  • Step 3 : Purify via flash chromatography (silica gel, eluting with 2–5% MeOH in CH₂Cl₂) to isolate the product. Yields range from 27% to 75% depending on reagent stoichiometry and solvent choice .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and iodomethyl functional group?

  • Techniques :

  • ¹H/¹³C NMR : Identify spirocyclic protons (δ 3.2–3.7 ppm for azaspiro N–CH₂ groups) and iodomethyl signals (δ 2.7–3.1 ppm for CH₂I). Coupling patterns confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 410.29) and isotopic patterns for iodine .
  • X-ray Crystallography : Resolve spirocyclic geometry using SHELXL (SHELX suite) for precise bond angles and torsional strain analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Handle in a fume hood to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights :

  • The rigid spirocyclic scaffold restricts conformational flexibility, enhancing stereochemical control during palladium-catalyzed couplings. The iodomethyl group acts as a leaving group, enabling Suzuki reactions with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
  • Computational DFT studies suggest that steric hindrance from the tert-butyl group slows undesired side reactions, improving selectivity .

Q. What computational strategies can predict interactions between this compound and sigma receptors?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to σ₁/σ₂ receptors. Focus on hydrogen bonding (e.g., carboxylate oxygen with Lysine residues) and hydrophobic interactions with the spirocyclic core .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ data from radioligand displacement assays .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Analytical Workflow :

  • Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents, freshly opened iodomethylating agents) .
  • Purity Validation : Compare HPLC retention times (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis (e.g., C, H, N ±0.3%) across batches .
  • Contamination Screening : Use GC-MS to detect residual solvents (e.g., DMF) or byproducts from incomplete substitution .

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